molecular formula C41H62N12O11 B1266297 Angiotensin (1-7) CAS No. 39386-80-6

Angiotensin (1-7)

Cat. No.: B1266297
CAS No.: 39386-80-6
M. Wt: 899.0 g/mol
InChI Key: PVHLMTREZMEJCG-GDTLVBQBSA-N
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Description

Angiotensin (1-7) is a heptapeptide hormone that plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body. It is composed of seven amino acids: aspartic acid, arginine, valine, tyrosine, isoleucine, histidine, and proline. Angiotensin (1-7) is known for its vasodilatory effects, which counteract the vasoconstrictive actions of angiotensin II, another peptide in the renin-angiotensin system .

Scientific Research Applications

Angiotensin (1-7) has a wide range of scientific research applications in various fields:

Chemistry:

  • Used as a model peptide for studying peptide synthesis and purification techniques.

Biology:

Medicine:

Industry:

Preparation Methods

Synthetic Routes and Reaction Conditions: Angiotensin (1-7) can be synthesized through solid-phase peptide synthesis, a method that involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid (proline) to the resin, followed by the stepwise addition of the remaining amino acids. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods: Industrial production of angiotensin (1-7) involves large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain a stable powder form. The process requires stringent quality control measures to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions: Angiotensin (1-7) undergoes various chemical reactions, including hydrolysis, oxidation, and enzymatic cleavage. Hydrolysis can occur at peptide bonds, leading to the breakdown of the peptide into smaller fragments. Oxidation reactions can modify the side chains of certain amino acids, such as histidine and tyrosine .

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Angiotensin (1-7) exerts its effects primarily through the activation of the Mas receptor, a G-protein coupled receptor. Upon binding to the Mas receptor, angiotensin (1-7) triggers a cascade of intracellular signaling pathways that lead to the production of nitric oxide, a potent vasodilator. This results in the relaxation of blood vessels and a reduction in blood pressure. Additionally, angiotensin (1-7) has anti-inflammatory and antioxidant effects, which contribute to its protective actions on cardiovascular and other organ systems .

Comparison with Similar Compounds

Angiotensin (1-7) is part of the renin-angiotensin system, which includes several other peptides with distinct biological functions:

Uniqueness of Angiotensin (1-7): Angiotensin (1-7) is unique in its ability to counteract the effects of angiotensin II, providing a balance between vasoconstriction and vasodilation within the renin-angiotensin system. Its activation of the Mas receptor and subsequent production of nitric oxide distinguish it from other peptides in the system .

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H62N12O11/c1-5-22(4)33(38(61)50-29(17-24-19-45-20-47-24)39(62)53-15-7-9-30(53)40(63)64)52-36(59)28(16-23-10-12-25(54)13-11-23)49-37(60)32(21(2)3)51-35(58)27(8-6-14-46-41(43)44)48-34(57)26(42)18-31(55)56/h10-13,19-22,26-30,32-33,54H,5-9,14-18,42H2,1-4H3,(H,45,47)(H,48,57)(H,49,60)(H,50,61)(H,51,58)(H,52,59)(H,55,56)(H,63,64)(H4,43,44,46)/t22-,26-,27-,28-,29-,30-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHLMTREZMEJCG-GDTLVBQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H62N12O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

899.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39386-80-6, 51833-78-4
Record name Angiotensin II, des-phe(8)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039386806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angiotensin I (1-7)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051833784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angiotensin 1-7
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11720
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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